An In-depth Technical Guide to (R)-3-Propoxy-pyrrolidine HCl: Structure, Properties, and Synthesis
An In-depth Technical Guide to (R)-3-Propoxy-pyrrolidine HCl: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of (R)-3-Propoxy-pyrrolidine hydrochloride, a chiral molecule of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its detailed chemical structure, molecular weight, the critical role of its stereochemistry, and plausible synthetic and analytical strategies.
The Strategic Importance of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core structural motif in a vast array of biologically active molecules, including numerous alkaloids and approved pharmaceuticals.[1] Its prevalence in drug discovery is due to several key advantages: the sp3-hybridized carbons allow for a three-dimensional exploration of pharmacophore space, the nitrogen atom can act as a hydrogen bond acceptor or a basic center, and the non-planar, puckered conformation of the ring can be controlled by substituents to achieve specific spatial arrangements for optimal target binding.[1]
Chirality within this scaffold is often a critical determinant of pharmacological activity.[2] The spatial orientation of substituents on the pyrrolidine ring can drastically influence a molecule's efficacy, safety, and metabolic profile. Often, one enantiomer possesses the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects.[3] Consequently, the development of economical and efficient methods for preparing enantiomerically pure pyrrolidine intermediates is a paramount goal in pharmaceutical sciences.[2] (R)-3-Propoxy-pyrrolidine HCl represents such a chiral building block, offering a unique combination of a stereocenter, an ether linkage, and a secondary amine for further chemical elaboration.
Chemical Structure and Isomeric Specificity
(R)-3-Propoxy-pyrrolidine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-propoxypyrrolidine. The structure consists of a central pyrrolidine ring substituted at the 3-position with a propoxy group (-O-CH₂CH₂CH₃). The designation '(R)' refers to the absolute configuration at the chiral carbon (C3), as defined by the Cahn-Ingold-Prelog priority rules. The hydrochloride salt form is achieved by the protonation of the basic secondary amine in the pyrrolidine ring by hydrochloric acid, which typically enhances the compound's stability and water solubility.
Below is a diagram illustrating the chemical structure.
Caption: 2D Structure of (R)-3-Propoxy-pyrrolidine HCl with the chiral center indicated.
Molecular Formula and Weight
The precise molecular weight is a fundamental property for any chemical compound, essential for quantitative analysis, reaction stoichiometry, and spectrometric identification. The molecular formula and weight for both the free base and its hydrochloride salt are summarized below. It is important to note that as enantiomers, the (R) and (S) forms have identical molecular formulas and weights.[4]
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| (R)-3-Propoxy-pyrrolidine (Free Base) | C₇H₁₅NO | 129.20 |
| (R)-3-Propoxy-pyrrolidine HCl | C₇H₁₆ClNO | 165.66 [4] |
Molar masses are calculated using standard atomic weights.
Proposed Synthetic Pathway
Step-by-Step Protocol:
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Deprotonation of the Hydroxyl Group: The starting material, (R)-3-hydroxypyrrolidine, would first need its hydroxyl group deprotonated to form a more nucleophilic alkoxide. This is typically achieved by reacting it with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The secondary amine may need to be protected (e.g., with a Boc group) prior to this step to prevent it from reacting with the base or the subsequent electrophile.
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Williamson Ether Synthesis: The resulting sodium alkoxide is then treated with a propyl halide, such as 1-bromopropane or 1-iodopropane. The alkoxide acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form the desired propoxy ether linkage. The reaction is typically run at room temperature or with gentle heating to ensure completion.
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Deprotection (if applicable) and Salt Formation: If a protecting group was used on the pyrrolidine nitrogen, it would be removed in this step (e.g., treatment with an acid like trifluoroacetic acid for a Boc group). The final step involves the formation of the hydrochloride salt by treating the free base, (R)-3-propoxypyrrolidine, with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol). The desired product would then precipitate and could be isolated by filtration.
Caption: Proposed synthetic workflow for (R)-3-Propoxy-pyrrolidine HCl.
Analytical Characterization
To confirm the identity and purity of a synthesized batch of (R)-3-Propoxy-pyrrolidine HCl, a suite of analytical techniques would be employed. The expected outcomes are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be the most informative for structural elucidation. We would expect to see distinct signals corresponding to the protons on the pyrrolidine ring, which would likely appear as complex multiplets in the 2.5-4.0 ppm range. The protons on the propoxy chain would be more straightforward: a triplet around 0.9 ppm for the terminal methyl (CH₃) group, a sextet around 1.6 ppm for the middle methylene (CH₂) group, and a triplet around 3.5 ppm for the methylene group attached to the ether oxygen (-O-CH₂-). A broad signal corresponding to the two protons on the ammonium nitrogen (NH₂⁺) would also be present, likely at a higher chemical shift.
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¹³C NMR: The carbon NMR spectrum would show seven distinct signals, one for each unique carbon atom in the molecule, confirming the molecular formula's carbon count.
Mass Spectrometry (MS):
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Using a technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z value corresponding to the protonated form of C₇H₁₅NO (approximately 130.12). The isotopic pattern would confirm the elemental composition.
Infrared (IR) Spectroscopy:
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The IR spectrum would show characteristic absorption bands. A broad band in the region of 2700-3300 cm⁻¹ would indicate the N-H stretch of the secondary ammonium salt. C-H stretching vibrations from the alkyl groups would appear just below 3000 cm⁻¹. A strong C-O stretching band for the ether linkage would be expected around 1100 cm⁻¹.
Chiral High-Performance Liquid Chromatography (HPLC):
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To confirm the enantiomeric purity of the (R)-enantiomer, chiral HPLC is essential. Using a suitable chiral stationary phase, the (R) and (S) enantiomers can be separated, allowing for the determination of the enantiomeric excess (ee) of the final product.
Conclusion
(R)-3-Propoxy-pyrrolidine HCl is a valuable chiral building block with significant potential in the synthesis of novel pharmaceutical agents. Its structure combines the privileged pyrrolidine scaffold with a specific stereocenter and a functionalizable ether group. Understanding its chemical structure, molecular weight, and potential synthetic routes is crucial for its effective application in research and development. The analytical methods outlined provide a robust framework for the verification of its structure and purity, ensuring the reliability of subsequent experimental work. The continued exploration of such chiral intermediates is vital for advancing the field of medicinal chemistry and developing next-generation therapeutics.
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